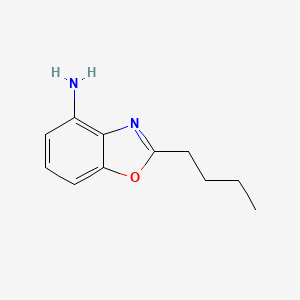

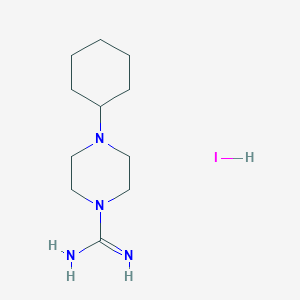

![molecular formula C11H12N2O5S B1320585 1-[(4-硝基苯基)磺酰基]四氢-4(1H)-吡啶酮 CAS No. 924869-20-5](/img/structure/B1320585.png)

1-[(4-硝基苯基)磺酰基]四氢-4(1H)-吡啶酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of sulfonated tetrahydropyridine derivatives, including compounds similar to 1-[(4-Nitrophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone, has been achieved through a radical reaction involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates under mild conditions without the need for catalysts or additives. This process yields moderate to good results and involves the formation of sulfonyl radicals that initiate the radical cyclization process . Additionally, the preparation of related sulfonated pyrrolidine compounds has been reported through a multi-step reaction starting from benzyl chloride, with the final step being aminolysis with pyrrolidine to yield the desired product with high efficiency .

Molecular Structure Analysis

The molecular structure of sulfonated tetrahydropyridine derivatives is characterized by the presence of a sulfonyl group attached to a tetrahydropyridine ring. The synthesis process described in the literature involves the formation of sulfonyl radicals, which suggests that the sulfonyl group is likely to be in a radical state at some point during the reaction . The related compound, 1-(4-Nitrophenyl methanesulfonyl) pyrrolidine, is synthesized through a series of reactions that introduce the nitro and sulfonyl groups in a stepwise fashion, indicating a controlled approach to molecular assembly .

Chemical Reactions Analysis

The chemical behavior of bis(sulfonyl)nitrobutadienes with primary amines has been studied, showing that these compounds can undergo competitive reactions leading to the formation of polyfunctionalized heterocycles such as trisubstituted pyrroles. This suggests that sulfonyl-containing compounds can participate in a variety of chemical reactions, including vinylic substitution and aza-Michael addition, depending on the reaction conditions . Furthermore, sulfolene pyridinones have been used as precursors for ortho-quinodimethanes, which can undergo Diels–Alder reactions to form cycloadducts, demonstrating the versatility of pyridinone derivatives in synthetic chemistry .

Physical and Chemical Properties Analysis

Sulfur-containing derivatives of heteroaromatic amines, such as those related to 1-[(4-Nitrophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone, are known for their antifungal and antibacterial properties. They have also found applications as herbicides, plant growth regulators, and phase-transfer catalysts for SN2 reactions. The presence of sulfonyl groups in these compounds contributes to their reactivity and potential biological activity . The synthesis of vicinally substituted sulfur-containing pyridine derivatives has been explored, with particular attention to nucleophilic exchange reactions facilitated by the presence of an N-oxide group, which is highly activated towards substitution .

科学研究应用

晶体结构和分子相互作用

- 已经研究了与1-[(4-硝基苯基)磺酰基]四氢-4(1H)-吡啶酮相关的化合物的晶体结构,揭示了明显的分子构象和相互作用。这些研究为分子排列和在材料科学中的潜在应用提供了见解 (Chinnakali et al., 2009)。

化学反应性和合成

- 对类似化合物的反应性和合成的研究表明了创造多样化化学结构的潜力,这对于开发新材料或药物可能很有用。这包括对吡啶解和亲电中心及取代基的改变等反应的研究 (Um et al., 2006)。

制备和产率改进

- 已经探索了与1-[(4-硝基苯基)磺酰基]四氢-4(1H)-吡啶酮结构相关的化合物的制备方法,重点放在优化产率和提高程序效率上。这项研究对于工业规模化和药物合成至关重要 (Xin Fei, 2004)。

配位化学和络合物形成

- 涉及类似化合物的配位化学研究突显了它们与金属形成复杂结构的潜力。这对催化、材料科学以及潜在的药物化学都有影响 (Bermejo et al., 2000)。

聚合物化学

- 利用相关磺酰基化合物的聚合物化学研究已经导致新的具有高折射率和低双折射率等独特性能的聚合材料的合成。这样的材料可能在光学和电子学领域有应用 (Li et al., 2010)。

量子化学和分子电子学

- 对类似化合物的电化学研究为了解它们在还原条件下的行为提供了见解。这种知识对于量子化学和分子电子学中的应用至关重要,其中对电子转移的控制是关键 (Pilard et al., 2001)。

属性

IUPAC Name |

1-(4-nitrophenyl)sulfonylpiperidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5S/c14-10-5-7-12(8-6-10)19(17,18)11-3-1-9(2-4-11)13(15)16/h1-4H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXFUYAKJRYAMHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594757 |

Source

|

| Record name | 1-(4-Nitrobenzene-1-sulfonyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

924869-20-5 |

Source

|

| Record name | 1-[(4-Nitrophenyl)sulfonyl]-4-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924869-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Nitrobenzene-1-sulfonyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

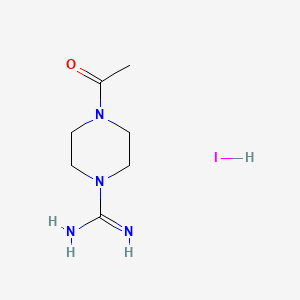

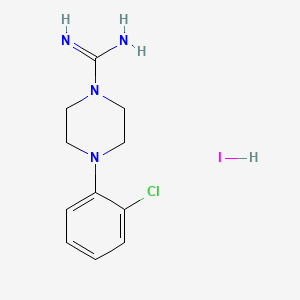

![4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide hydroiodide](/img/structure/B1320503.png)

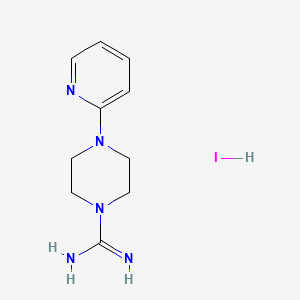

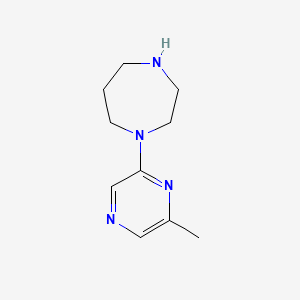

![Ethyl 2'-formyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B1320516.png)

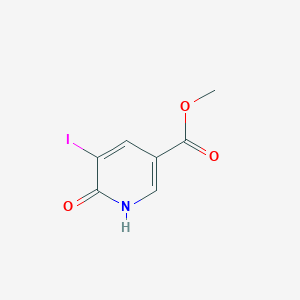

![3-[5-(Trifluoromethyl)-2-pyridinyl]aniline](/img/structure/B1320517.png)